molecular formula C26H28N2O4S2 B11996054 (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11996054
M. Wt: 496.6 g/mol
InChI Key: DRFFSSCCFDYDKQ-FCQUAONHSA-N
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Description

The compound (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with a unique structure It contains multiple functional groups, including a thiazolidinone ring, an indolone moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a 2,5-dimethoxybenzaldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.

    Indolone Formation: The indolone moiety is synthesized by reacting an appropriate indole derivative with a heptyl halide under basic conditions.

    Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the indolone derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indolone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It may interact with biological receptors, making it a candidate for drug development.

Medicine

    Drug Development: Due to its unique structure, the compound can be explored for therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the indolone moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one lies in its heptyl group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C26H28N2O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

(5Z)-3-(2,5-dimethoxyphenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N2O4S2/c1-4-5-6-7-10-15-27-19-12-9-8-11-18(19)22(24(27)29)23-25(30)28(26(33)34-23)20-16-17(31-2)13-14-21(20)32-3/h8-9,11-14,16H,4-7,10,15H2,1-3H3/b23-22-

InChI Key

DRFFSSCCFDYDKQ-FCQUAONHSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)C1=O

Origin of Product

United States

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